Methyl(phenyl)azanium;2,2,2-trifluoroacetate
Overview
Description
Methyl(phenyl)azanium;2,2,2-trifluoroacetate is a crystalline solid with a distinct chemical structure. The methyl and phenyl groups are attached to a nitrogen atom and a trifluoroacetate anion1.
Synthesis Analysis
This compound is typically synthesized by treating the corresponding N-methyl-N-phenylmethaniminium salt with trifluoroacetic acid1. The resulting compound is then purified by recrystallization or chromatography1.
Molecular Structure Analysis
The molecular formula of Methyl(phenyl)azanium;2,2,2-trifluoroacetate is C9H10F3NO21. It has a distinct chemical structure, with the methyl and phenyl groups attached to a nitrogen atom and a trifluoroacetate anion1.
Chemical Reactions Analysis
Methyl(phenyl)azanium;2,2,2-trifluoroacetate is a common reagent in organic synthesis. It is used for the conversion of alcohols to alkyl fluorides, the methylation of primary and secondary amines, and the conversion of carboxylic acids to their corresponding methyl esters1. It is also used in the preparation of trifluoromethylated pyrimidine derivatives1.Physical And Chemical Properties Analysis
Methyl(phenyl)azanium;2,2,2-trifluoroacetate is a crystalline solid with a melting point of 113-116°C1. It is highly soluble in polar solvents such as methanol, ethanol, and water1.
Scientific Research Applications
Green Electrolytes for High Voltage Supercapacitors
Azepanium-based ionic liquids, including derivatives of Methyl(phenyl)azanium combined with trifluoroacetate, have been investigated for their potential as green electrolytes in electrochemical double-layer capacitors (EDLCs). These studies reveal that such ionic liquids exhibit favorable properties such as low viscosity, high conductivity, and thermal stability, making them suitable for EDLC systems operating at high voltages up to 3.5 V without significant electrolyte degradation (Pohlmann et al., 2015).
Mixed Azo Compounds for Colorimetric Analysis
The chemical behavior of mixed azo compounds, generated from reactions involving Methyl(phenyl)azanium derivatives, has been explored for colorimetric analyses. These studies highlight the utility of such compounds in the estimation of acetoacetate, demonstrating their relevance in biochemical analysis and diagnostic applications (Walker, 1954).
Innovative Ionic Liquids for Environmental Sustainability
Research into azepanium ionic liquids, synthesized from the seven-member alicyclic secondary amine azepane (a relative of Methyl(phenyl)azanium structures), indicates their potential in mitigating environmental impact. These ionic liquids, which are derived from a byproduct of the polyamide industry, could provide eco-friendly alternatives to traditional volatile organic solvents in various applications, including as electrolytes in batteries and supercapacitors (Belhocine et al., 2011).
High-Performance Supercapacitor Electrolytes
The combination of azepanium-based ionic liquids with propylene carbonate, related to the chemical family of Methyl(phenyl)azanium derivatives, has been studied for use in high-performance supercapacitor electrolytes. These mixtures offer high operative voltages, low viscosities, and improved conductivities, suggesting their effectiveness in enhancing the energy storage capabilities of supercapacitors (Pohlmann et al., 2015).
Catalytic Applications in Organic Synthesis
Research on Methyl(phenyl)azanium;2,2,2-trifluoroacetate derivatives has extended into catalysis, where these compounds facilitate various organic transformations. For instance, they have been employed in the regio- and enantioselective addition of alkyl methyl ketones to β-silylmethylene malonates, demonstrating their utility in producing compounds with high yield and selectivity, crucial for pharmaceutical synthesis (Chowdhury & Ghosh, 2009).
Safety And Hazards
While specific safety and hazard information for Methyl(phenyl)azanium;2,2,2-trifluoroacetate is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions of Methyl(phenyl)azanium;2,2,2-trifluoroacetate are not specified in the available resources. However, given its use in organic synthesis, it may continue to be a valuable reagent in the development of new chemical compounds and reactions.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
methyl(phenyl)azanium;2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJGCVOHDSYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C1=CC=CC=C1.C(=O)(C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184006 | |
Record name | N-Methylanilinium trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylaniline trifluoroacetate | |
CAS RN |
29885-95-8 | |
Record name | N-Methylanilinium trifluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29885-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylanilinium trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029885958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylanilinium trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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